molecular formula C11H16N4O B1279268 1-(4-Morpholinophenyl)guanidine CAS No. 247234-41-9

1-(4-Morpholinophenyl)guanidine

Cat. No. B1279268
M. Wt: 220.27 g/mol
InChI Key: ZVZJREQBRCRGLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives is well-documented in the provided papers. For instance, morpholinium [13C]formate is synthesized by neutralizing an aqueous solution of sodium [13C]formate and hydrochloric acid with morpholine, which is then used to synthesize labeled guanine and adenine . Another paper describes the synthesis of a morpholinopyrimidine derivative, which involves the use of a Vilsmeier-Haack reagent and subsequent displacement reactions . These methods highlight the versatility of morpholine in synthetic chemistry and suggest potential pathways for the synthesis of 1-(4-Morpholinophenyl)guanidine.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex, as evidenced by the structure of 1-(Morpholinothiocarbonyl)-3,3-(oxydiethyl)-1,2-diphenylguanidine, which features two morpholino rings and two phenyl rings with a guanidine and thiourea backbone . The morpholine rings in this compound adopt chair conformations, indicating that similar structural features might be expected in 1-(4-Morpholinophenyl)guanidine.

Chemical Reactions Analysis

The chemical reactions involving morpholine derivatives are diverse. For example, the synthesis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine involves a coupling reaction between morpholine and a diazonium ion . This demonstrates the reactivity of morpholine-containing compounds in coupling reactions, which could be relevant for the chemical reactions of 1-(4-Morpholinophenyl)guanidine.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be inferred from the photophysical characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine. This compound shows intense absorption bands and emission at specific wavelengths, indicating its potential use in photophysical applications . While the exact properties of 1-(4-Morpholinophenyl)guanidine are not detailed, similar morpholine derivatives exhibit significant photophysical activity, which could suggest similar properties for the compound .

Scientific Research Applications

Synthesis and Spectral Analysis

  • 1-(4-Morpholinophenyl)guanidine has been used in synthesizing novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines. These compounds are derived from (E)-1-4-morpholinophenyl)-3-aryl-prop-2-en-1-ones and are characterized by various spectroscopic methods (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

Antibacterial Activity

  • A study on microwave-assisted synthesis reported the use of 1-(4-morpholinophenyl) ethanone in producing compounds with antibacterial activity. These compounds include 4-(4-morpholinophenyl)-6-substituted phenyl pyrimidin-2-amines and related derivatives (Merugu, Ramesh, & Sreenivasulu, 2010).

Novel Apoptosis-Inducing Compound

  • Monanchocidin, a guanidine alkaloid with a unique structure that includes a morpholine hemiketal ring, was isolated from the marine sponge Monanchora pulchra. This compound exhibits pro-apoptotic and cytotoxic activities (Guzii et al., 2010).

Improved Drug Synthesis

  • An improved synthesis route for momelotinib, an important pharmaceutical compound, involves the use of 1-(4-morpholinophenyl)guanidine. This procedure is noted for its simplicity and suitability for industrial production (Sun, Xu, Ji, & Wang, 2016).

Molecular Basis of Action in Drug Therapy

  • Guanidine compounds, including those with morpholine structures, have been studied for their role in inhibiting voltage-gated potassium channels. This is significant for their use in treating neuromuscular diseases such as myasthenic syndrome of Lambert-Eaton and botulism (Kalia & Swartz, 2011).

RNAi Therapeutics

  • Guanidinium- and morpholino-functionalized polycarbonates have been designed for use in RNAi therapeutics, showing potential in decreasing the expression of specific genes. This highlights their role in potential anticancer therapy applications (Frère et al., 2015).

Neuromuscular Transmission Studies

  • Research on guanidine's effects on different types of muscle twitch responses suggests a complex mechanism influenced by muscle fiber types and ion channel densities. This is relevant for understanding its therapeutic applications in muscle-related conditions (Ferrari, Rodrigues-Simioni, & da Cruz Höfling, 2012).

Future Directions

: Ichihara, M., Asakawa, D., Yamamoto, A., & Sudo, M. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry, 415(3), 1953–1965. Link : Mol-Instincts. (n.d.). 1-(4-morpholinophenyl)guanidine chemical structure. Link : The Chemistry and Biology of Guanidine Natural Products. (n.d.). Link

properties

IUPAC Name

2-(4-morpholin-4-ylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c12-11(13)14-9-1-3-10(4-2-9)15-5-7-16-8-6-15/h1-4H,5-8H2,(H4,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZJREQBRCRGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436466
Record name 1-(4-morpholinophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Morpholinophenyl)guanidine

CAS RN

247234-41-9
Record name 1-(4-morpholinophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Zhu, X Xue, G Han, Y Mao… - Journal of Heterocyclic …, 2017 - Wiley Online Library
New and practical synthetic route of momelotinib, a JAK inhibitor, is described on a decagram scale. A convergent synthetic process is adopted to prepare the methyl 4‐(2‐((4‐…
Number of citations: 3 onlinelibrary.wiley.com
T Sun, J Xu, M Ji, P Wang - Journal of Chemical Research, 2016 - journals.sagepub.com
An improved route for the synthesis of momelotinib has been developed. A nucleophilic addition reaction between the starting material, 4-morpholinoaniline, and cyanamide gave the 1-(…
Number of citations: 3 journals.sagepub.com
S Wang, CA Midgley, F Scaërou… - Journal of medicinal …, 2010 - ACS Publications
Through cell-based screening of our kinase-directed compound collection, we discovered that a subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were potent cytotoxic agents …
Number of citations: 110 pubs.acs.org
H Zhao, X Hu, K Cao, Y Zhang, K Zhao, C Tang… - European Journal of …, 2018 - Elsevier
CDK4/6 pathway is an attractive target for development of anti-cancer drugs. Herein, we reported the design and synthesis of a series of 4,5-dihydro-1H-pyrazolo [4,3-h]quinazoline …
Number of citations: 11 www.sciencedirect.com
T Farghaly, AM Abo Alnaja… - Current Organic …, 2021 - ingentaconnect.com
β-Amino-α,β-enones or β-enamino carbonyl compounds are versatile synthons intermediates for the construction of various bio-active heterocyclic compounds and have been …
Number of citations: 4 www.ingentaconnect.com

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